(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol
Description
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol (CAS: 1353951-75-3) is a piperidine-derived compound featuring a 2,4-dichlorophenyl sulfonyl group and a hydroxymethyl substituent. Its molecular formula is C₁₂H₁₅Cl₂NO₃S, with a molecular weight of 324.22 g/mol . This compound is marketed as a biochemical reagent, suggesting applications in medicinal chemistry or as an enzyme inhibitor intermediate .
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)sulfonylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c13-9-4-5-12(11(14)7-9)19(17,18)15-6-2-1-3-10(15)8-16/h4-5,7,10,16H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLQCKBOMIFNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Molecular Weight: The target compound (324.22 g/mol) is intermediate in size compared to the heavier fluoroquinoline analog (~450–500 g/mol) and lighter pyrimidine derivative (227.69 g/mol). Higher molecular weight may reduce bioavailability but enhance target specificity .
- Substituent Effects: The 2,4-dichlorophenyl sulfonyl group in the target compound offers steric bulk and hydrophobic interactions, likely enhancing binding to hydrophobic enzyme pockets. The 3,5-dichlorophenyl sulfonyl group in the fluoroquinoline analog may alter binding geometry due to symmetric chlorine placement . The 2-chloropyrimidine group in the pyrimidine derivative facilitates hydrogen bonding and π-π stacking, common in kinase inhibitor scaffolds .
- Ring Systems: Piperidine (target) vs. pyrrolidine (fluoroquinoline analog): Piperidine’s six-membered ring offers conformational flexibility, while pyrrolidine’s five-membered ring imposes torsional strain, affecting receptor fit .
Solubility and Stability:
- The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogs.
- The fluoroquinoline analog’s fluorine atoms and aromatic system may enhance membrane permeability but reduce solubility in aqueous media .
- Synthetic Accessibility: The target compound is synthesized via sulfonylation of piperidine with 2,4-dichlorobenzenesulfonyl chloride, followed by hydroxymethylation . The fluoroquinoline analog requires complex quinoline ring formation, increasing synthetic difficulty . The pyrimidine derivative is synthesized through nucleophilic substitution on 2-chloropyrimidine, a straightforward route .
Analytical Methods
highlights an HPLC assay using a methanol-buffer mobile phase (65:35) and sodium 1-octanesulfonate (pH 4.6), which may apply to the target compound for purity analysis. Similar methods could compare retention times and solubility profiles across analogs .
Biological Activity
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅Cl₂NO₃S
- Molecular Weight : 324.22 g/mol
- CAS Number : 1177643-98-9
The compound features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which contribute to its biological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of acetylcholinesterase (AChE) and urease inhibition.
- Protein Interaction : The piperidine structure enhances binding affinity to protein targets, facilitating interactions that can lead to therapeutic effects.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study evaluating synthesized compounds reported moderate to strong efficacy against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have been reported with IC₅₀ values ranging from 0.63 µM to 6.28 µM, indicating strong inhibitory potential compared to standard inhibitors .
- Urease : Significant inhibition was also noted, with several derivatives demonstrating IC₅₀ values considerably lower than the reference standard thiourea (21.25 µM) .
Comparative Analysis of Biological Activity
| Compound | Activity Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 0.63 | |
| Compound B | Urease Inhibition | 1.13 | |
| Compound C | Antibacterial (S. typhi) | Moderate |
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized several piperidine derivatives including this compound, evaluating their pharmacological potential as antibacterial agents and enzyme inhibitors. The findings highlighted the efficacy of these compounds in inhibiting AChE and urease, showcasing their therapeutic promise against various diseases .
- Molecular Docking Studies : Docking studies have elucidated the binding interactions between these compounds and target proteins, revealing insights into their mechanism of action and potential for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
